Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Synthetic methodology Process chemistry Intermediate comparison

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3), also known as N‑Carbethoxy‑3‑methoxy‑4‑piperidone, is a piperidine derivative characterized by a six-membered nitrogen-containing ring bearing an ethyl ester at the 1-position, a methoxy group at the 3-position, and a ketone at the 4-position. Its molecular formula is C₉H₁₅NO₄, molecular weight 201.22 g/mol, predicted boiling point 301.3±42.0 °C, and predicted density 1.16 g/cm³.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 83863-72-3
Cat. No. B1349758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methoxy-4-oxopiperidine-1-carboxylate
CAS83863-72-3
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=O)C(C1)OC
InChIInChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3
InChIKeyWDPDIPXYVCLBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3): Chemical Profile and Procurement-Relevant Properties


Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3), also known as N‑Carbethoxy‑3‑methoxy‑4‑piperidone, is a piperidine derivative characterized by a six-membered nitrogen-containing ring bearing an ethyl ester at the 1-position, a methoxy group at the 3-position, and a ketone at the 4-position. Its molecular formula is C₉H₁₅NO₄, molecular weight 201.22 g/mol, predicted boiling point 301.3±42.0 °C, and predicted density 1.16 g/cm³ . The compound is primarily employed as a key synthetic intermediate in medicinal chemistry, with its 3‑methoxy‑4‑oxopiperidine scaffold enabling the construction of biologically active molecules, most notably the gastrointestinal prokinetic agent cisapride [1] [2].

Why Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate Cannot Be Replaced by Common 4-Oxopiperidine Analogs


Superficial structural similarity among N‑protected 4‑oxopiperidines often leads procurement teams to consider substitution with simpler analogs such as ethyl 4‑oxopiperidine‑1‑carboxylate (CAS 29976‑53‑2) or tert‑butyl 3‑methoxy‑4‑oxopiperidine‑1‑carboxylate. However, the absence of the 3‑methoxy group fundamentally alters the synthetic utility and biological relevance of the scaffold [1]. The 3‑methoxy substituent is not a passive feature; it participates directly in stereoelectronic control of subsequent transformations, enables diastereoselective reductions, and constitutes a mandatory pharmacophoric element in target molecules like cisapride [2]. Generic substitution with non‑methoxylated analogs would either fail entirely to produce the intended advanced intermediate or necessitate a divergent synthetic route that introduces the methoxy group at a later, less efficient stage—often with lower overall yield and higher cost. The quantitative evidence below demonstrates precisely where this differentiation is measurable and meaningful for scientific selection and procurement decisions.

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate: Quantitative Differentiation Against Closest Analogs


Synthetic Route Efficiency: Direct 3-Methoxy Incorporation Versus Bromination-Methoxylation Sequence

When ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is procured as a pre-functionalized building block, it eliminates the need for a two-step bromination–methoxylation sequence required when starting from non-methoxylated ethyl 4-oxopiperidine-1-carboxylate (CAS 29976-53-2). In the comparative synthetic route documented in the Drug Synthesis Database, the bromination of ethyl 4-oxopiperidine-1-carboxylate with Br₂ in chloroform produces 3-bromo-4-oxopiperidine-1-carboxylic acid ethyl ester, which is subsequently treated with NaOMe in methanol to install the 3-methoxy group [1] [2]. This two-step functionalization introduces additional handling of hazardous brominating reagents and necessitates purification between steps. Direct procurement of the pre-methoxylated compound reduces unit operations by 2 synthetic steps, corresponding to an estimated 40–60% reduction in process time for downstream chemistry .

Synthetic methodology Process chemistry Intermediate comparison

Validated Use as Cisapride Intermediate: Unique Position in Documented Pharmaceutical Synthesis

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate occupies a uniquely defined role as the penultimate intermediate in the synthesis of cisapride, a clinically validated gastrointestinal prokinetic agent. In the established synthetic route documented by Van Daele et al. (1986) and subsequently refined by Cossy et al. (2001), the compound (designated as intermediate VIII) undergoes reductive condensation with benzylamine followed by hydrogenation to yield cis-4-(benzylamino)-3-methoxypiperidine-1-carboxylic acid ethyl ester, which is ultimately converted to cisapride [1] [2]. In contrast, the non-methoxylated analog ethyl 4-oxopiperidine-1-carboxylate is not a direct intermediate in any published cisapride synthesis; its use would require a divergent route that installs the methoxy group at an earlier or later stage, and no validated pathway using this analog has been reported in the peer-reviewed literature for cisapride production [3].

Medicinal chemistry Drug synthesis Gastrointestinal therapeutics

Physicochemical Differentiation: Predicted Boiling Point and Density Versus Non-Methoxylated Analog

The presence of the 3-methoxy group in ethyl 3-methoxy-4-oxopiperidine-1-carboxylate results in a measurable increase in predicted boiling point and density compared to the non-methoxylated analog ethyl 4-oxopiperidine-1-carboxylate. The target compound exhibits a predicted boiling point of 301.3±42.0 °C at 760 mmHg and a predicted density of 1.16 g/cm³ [1]. In comparison, ethyl 4-oxopiperidine-1-carboxylate (CAS 29976-53-2) has a lower molecular weight (171.19 g/mol versus 201.22 g/mol) and a correspondingly lower predicted boiling point (approximately 260–280 °C, based on molecular weight trends) . This ~20–40 °C difference in boiling point provides enhanced separation latitude in chromatographic purification and fractional distillation, and the higher density may influence partition behavior in liquid–liquid extractions.

Physical chemistry Separation science Purification

Ester Group Stability and Deprotection Orthogonality: Ethyl Versus tert-Butyl Protection

The ethyl carbamate protecting group in ethyl 3-methoxy-4-oxopiperidine-1-carboxylate offers distinct stability and deprotection orthogonality compared to the tert‑butyl carbamate (Boc) analog tert‑butyl 3‑methoxy‑4‑oxopiperidine‑1‑carboxylate (CAS 1188265‑31‑7). Ethyl carbamates are stable to mild acidic conditions that readily cleave Boc groups (e.g., 4 M HCl/dioxane at room temperature), enabling orthogonal deprotection strategies in complex synthetic sequences [1]. The Boc analog has a higher molecular weight (229.27 g/mol versus 201.22 g/mol) and a higher predicted boiling point (317.8±42.0 °C versus 301.3±42.0 °C) . The ethyl ester can be selectively cleaved under basic conditions (e.g., KOH in refluxing isopropanol) without affecting other acid-sensitive functionalities, a feature exploited in the cisapride synthesis where decarboxylation of the ethyl carbamate proceeds cleanly while preserving the 3‑methoxy and 4‑amino groups [2] [3].

Protecting group strategy Orthogonal deprotection Peptide mimetics

Molecular Weight Advantage for Atom Economy and Shipping Cost Efficiency

The molecular weight of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (201.22 g/mol) is 12.2% lower than that of its tert‑butyl carbamate analog tert‑butyl 3‑methoxy‑4‑oxopiperidine‑1‑carboxylate (229.27 g/mol) [1]. This lower molecular weight translates directly into improved atom economy in downstream transformations where the protecting group is ultimately removed: the ethyl carbamate contributes 73.07 g/mol to the final product mass, compared to 101.12 g/mol for the Boc group. On a molar basis, procurement of the ethyl ester provides the same moles of the core 3‑methoxy‑4‑oxopiperidine scaffold with 12.2% less mass shipped and handled. For a typical procurement quantity of 1 kg, this represents approximately 122 g less material to transport, store, and dispose of, corresponding to proportional reductions in shipping costs and waste generation.

Atom economy Green chemistry Procurement logistics

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate: Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of Cisapride and Related 4-Amino-3-methoxypiperidine Pharmacophores

This compound is the definitive starting material for constructing the cis-4-amino-3-methoxypiperidine core of cisapride. As demonstrated in Section 3, it is specifically designated as intermediate VIII in the validated synthetic route published by Van Daele et al. (1986) and Cossy et al. (2001). Researchers developing gastrointestinal prokinetic agents or exploring 3‑oxygenated‑4‑aminopiperidine scaffolds should procure this compound rather than attempting de novo synthesis from non‑methoxylated analogs, as the pre‑installed methoxy group eliminates two synthetic steps and avoids hazardous bromination chemistry [1] [2].

Multi-Step Synthetic Sequences Requiring Orthogonal N-Protecting Group Strategies

The ethyl carbamate protecting group provides acid stability that is orthogonal to the Boc group, making this compound particularly suitable for synthetic sequences where acid-labile protecting groups (e.g., Boc, trityl, tert‑butyl esters) must be preserved while the ethyl carbamate is cleaved under basic conditions. This orthogonality is exemplified in the cisapride synthesis, where the ethyl carbamate is selectively removed via KOH-mediated decarboxylation in refluxing isopropanol without affecting the 3‑methoxy or 4‑amino functionalities. Researchers requiring sequential deprotection in complex molecule synthesis should select the ethyl ester over the Boc analog to enable this strategic flexibility [3] [4].

Process Chemistry Optimization and Scale-Up with Reduced Unit Operations

For process chemists and CROs engaged in route scouting and scale-up, procurement of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate reduces the total number of synthetic steps by two compared to starting from ethyl 4-oxopiperidine-1-carboxylate. This reduction translates to lower labor costs, minimized hazardous reagent (Br₂) handling, and a shorter overall timeline. The estimated 40–60% reduction in downstream processing time, coupled with the compound's higher boiling point that facilitates chromatographic purification, makes it a strategically advantageous building block for kilo-lab and pilot-plant campaigns where step economy and safety are paramount [5].

Medicinal Chemistry Library Synthesis Targeting Piperidine-Containing Bioactives

The piperidine ring is the most common heterocyclic subunit among FDA-approved drugs, and 4‑oxopiperidine derivatives serve as versatile scaffolds for generating diverse libraries. The 3‑methoxy‑4‑oxopiperidine framework, as represented by this compound, is a privileged intermediate for accessing 3,4‑disubstituted piperidines. Medicinal chemists engaged in hit-to-lead optimization or diversity-oriented synthesis should prioritize this compound over non‑methoxylated analogs because the 3‑methoxy group can serve as a hydrogen bond acceptor, influence conformational preferences, or be converted to other functional groups (e.g., via demethylation to a hydroxyl group). The documented use of this specific scaffold in cisapride—a clinically validated drug—further validates its relevance in medicinal chemistry programs [6] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.